2-Phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[4.5]decan-3-one
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Overview
Description
2-Phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[45]decan-3-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. The reaction mixture is then subjected to column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spiro center or the phenyl ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
2-Phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[4.5]decan-3-one has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an anti-ulcer agent due to its structural similarity to known anti-ulcer compounds.
Materials Science: Investigation into its properties as a building block for advanced materials, such as polymers and nanomaterials.
Biological Studies: Research into its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The spiro structure allows for unique binding interactions, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
1-Phenylprop-2-en-1-one: Shares a similar phenyl and prop-2-en-1-yl structure but lacks the spiro and triazaspiro components.
Spiro[4.5]decan-2-one: Contains the spiro structure but differs in the functional groups attached.
Uniqueness
2-Phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[45]decan-3-one is unique due to its combination of a spiro center, a triazaspiro ring, and a phenyl group
Properties
CAS No. |
202820-89-1 |
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Molecular Formula |
C16H21N3O |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
2-phenyl-6-prop-2-enyl-1,2,4-triazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C16H21N3O/c1-2-8-13-9-6-7-12-16(13)17-15(20)19(18-16)14-10-4-3-5-11-14/h2-5,10-11,13,18H,1,6-9,12H2,(H,17,20) |
InChI Key |
XTEMJVQAQYXBCO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCCC12NC(=O)N(N2)C3=CC=CC=C3 |
solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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